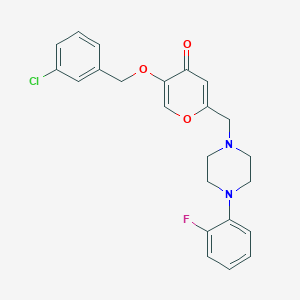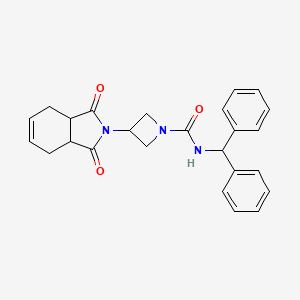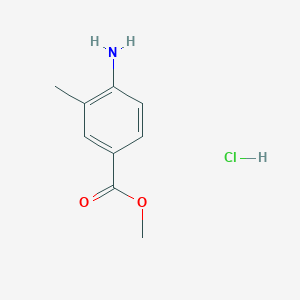
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, spectroscopic analysis, and solubility tests are often used .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on similar structures has focused on synthetic methodologies and chemical properties. For instance, studies have demonstrated innovative approaches to synthesize polysubstituted furans, which are crucial synthons in chemical synthesis due to their presence in natural products, pharmaceutical agents, and materials. A notable method involves addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, presenting new paths to substituted furans and pyrroles, highlighting the versatility and potential of furan-containing compounds in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).
Potential in Medicinal Chemistry
Related research explores the anti-inflammatory and antibacterial properties of pyrazoline derivatives, including those with furan moieties. Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives that exhibit significant anti-inflammatory and antibacterial activities. This indicates the potential medicinal applications of compounds with similar structures (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Applications in Materials Science
Compounds containing furan, pyrrolidine, and methanone units have also been investigated for applications beyond medicinal chemistry, including materials science. For example, studies on the prevention of corrosion on mild steel in acidic mediums have identified novel organic compounds as effective inhibitors, suggesting that similar compounds might find applications in protecting metals from corrosion (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-5-4-13-9-18(20-17(13)10-14)19(22)21-7-6-16(11-21)27(23,24)12-15-3-2-8-26-15/h2-5,8-10,16,20H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMQRCHAZQZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)
![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2783148.png)
![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate](/img/structure/B2783149.png)
![4-[1-(2-Ethenylsulfonylethyl)pyrrolidin-2-yl]-1,3-dimethylpyrazole](/img/structure/B2783152.png)